Dual-Pathway Antagonism vs. Biased Antagonism of SB-269970
5-HT7R antagonist 2 acts as a competitive antagonist in both G protein and β-arrestin signaling pathways, whereas SB-269970 exhibits quasi-full inverse agonist activity and does not provide dual-pathway blockade [1]. The dual-pathway antagonism of 5-HT7R antagonist 2 ensures complete suppression of 5-HT7R-mediated signaling outputs relevant to ASD pathology, a functional profile not matched by SB-269970 [1][2].
| Evidence Dimension | Functional antagonism profile |
|---|---|
| Target Compound Data | Competitive antagonist in both G protein and β-arrestin pathways; IC50 (cAMP) = 2.59 µM, IC50 (Tango) = 39.57 µM |
| Comparator Or Baseline | SB-269970: Quasi-full inverse agonist; does not uniformly antagonize both pathways |
| Quantified Difference | Dual-pathway competitive antagonism vs. biased inverse agonism |
| Conditions | cAMP accumulation assay (G protein pathway) and Tango assay (β-arrestin pathway) in HEK293 cells expressing human 5-HT7R |
Why This Matters
Researchers studying disorders where both 5-HT7R signaling arms contribute to pathology require a tool compound with dual-pathway blockade rather than biased modulation.
- [1] Jeong JH, Lee H, Kim D, Park E, Woo J, Cho Y, Keum G, Lee A, Kang T, Kim J, Choo H, Lee S, Jeon B. Identification of an Antagonist Targeting G Protein and β-Arrestin Signaling Pathways of 5-HT7R. ACS Chem Neurosci. 2024;15(5):1026-1041. View Source
- [2] Mahe C, Loetscher E, Feuerbach D, Müller W, Seiler MP, Schoeffter P. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors. Eur J Pharmacol. 2004;495(2-3):97-102. View Source
